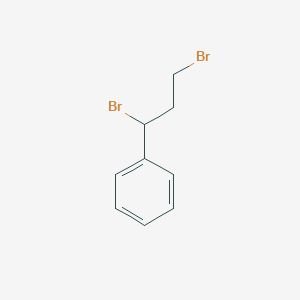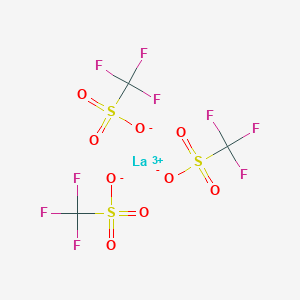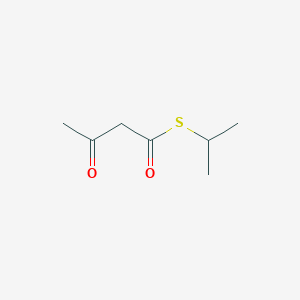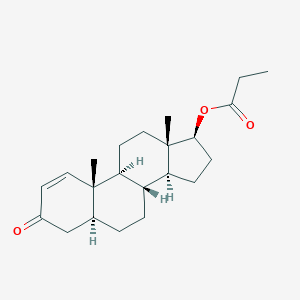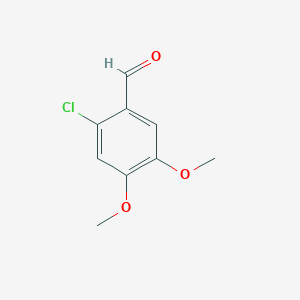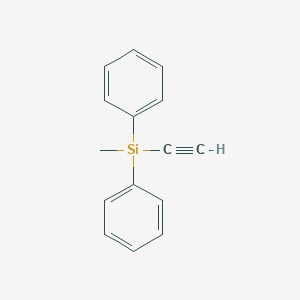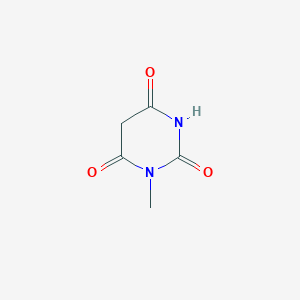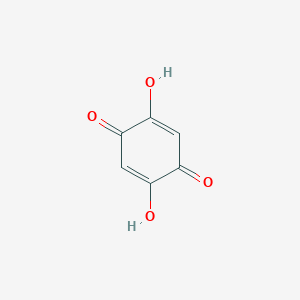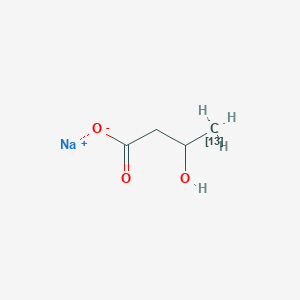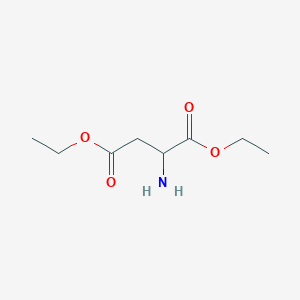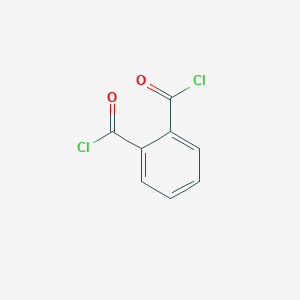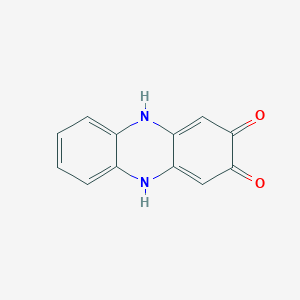
2,3-Phenazinediol
説明
2,3-Phenazinediol is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a mono-isotopic mass of 212.058578 Da .
Synthesis Analysis
Phenazine-2,3-diol-based dyes, KY-1Na and KY-2Na bearing one and two carboxylic acid sodium salts, respectively, have been developed as water-soluble photosensitizers . Another study suggests that the enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) .Molecular Structure Analysis
Density functional theory (DFT) calculations suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions for the molecular structure of KY-2Na are adequately separated, leading to a decrease in the energy gap (ΔEST) between the singlet state (S1) and the triplet state (T1) that causes efficient intersystem crossing (ISC), compared to that for the molecular structure of KY-1Na .Chemical Reactions Analysis
PhzA, PhzB, and PhzG genes either directly or indirectly regulate the production of PDC, and phzA plays the most significant regulatory role . Another study suggests that 2,3-Phenazinediamine hydrochloride methanol was obtained from the reaction of o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 h with the addition of sodium methoxide .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Phenazine Derivatives: Gelbke and Knuppen (1973) discussed the synthesis of specific phenazine derivatives of 2-hydroxyestrogens, highlighting their chemical properties and chromatographic behavior. This research emphasizes the role of phenazine derivatives in stabilizing certain compounds (Gelbke & Knuppen, 1973).
Environmental Impact and Degradation
- Degradation of Phenazines: Zhao et al. (2017) studied the degradation of phenazines, highlighting the role of Sphingobium yanoikuyae B1 in utilizing phenazine as a carbon source and exploring the genetic elements involved in this process (Zhao et al., 2017).
Role in Cancer Research
- Phenazines in Cancer Research: Cimmino et al. (2012) reviewed the potential anti-cancer properties of natural and synthetic phenazines, discussing their in vitro, in vivo, and clinical activities against cancer (Cimmino et al., 2012).
Antibiotic Properties and Biological Control
- Biosynthesis and Regulation: Mavrodi et al. (2006) explored the antibiotic properties of phenazines, their biosynthesis, and their role in biological control and environmental interactions (Mavrodi et al., 2006).
Electrochemical and Antimicrobial Activities
- Electrochemical Properties: Crawford et al. (1986) investigated the electrochemical properties of phenazines and their relation to antimicrobial activity (Crawford et al., 1986).
- Metabolism and Function in Bacteria: Pierson and Pierson (2010) discussed the diverse effects of phenazines on bacterial metabolism, signaling, and survival in various environments (Pierson & Pierson, 2010).
Applications in Bioelectrochemical Systems
- Mutualism in Bioelectrochemical Systems: Venkataraman et al. (2011) highlighted the role of microbial phenazines in enhancing current generation in bioelectrochemical systems, emphasizing the symbiotic interactions between different microbial species (Venkataraman et al., 2011).
Genetic Regulation of Phenazine Production
- Controlling Phenazine Production: Schmitz and Rosenbaum (2020) focused on the genetic regulation of phenazine production in Pseudomonas, providing insights into its biotechnological applications (Schmitz & Rosenbaum, 2020).
特性
IUPAC Name |
phenazine-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLITJCYDVORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Phenazinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



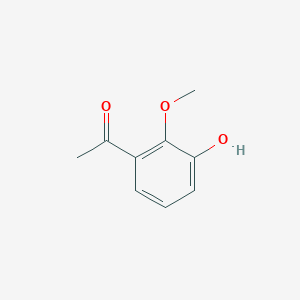
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
